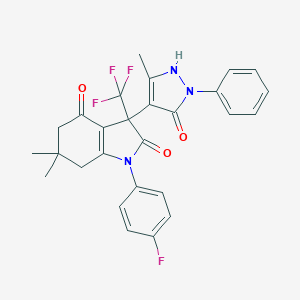![molecular formula C17H16F3N3O2 B396389 N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide](/img/structure/B396389.png)
N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of benzylamine with a suitable carbonyl compound to form a benzylamino intermediate. This intermediate is then reacted with a trifluoroethylating agent under controlled conditions to introduce the trifluoroethyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the desired benzamide .
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
化学反应分析
N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .
相似化合物的比较
N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide can be compared with other similar compounds, such as:
N-(1-{[(methylamino)carbonyl]amino}-2,2,2-trifluoroethyl)benzamide: This compound has a methylamino group instead of a benzylamino group, resulting in different chemical and biological properties.
N-(1-{[(benzylamino)carbonyl]amino}-2,2,2-trifluoroethyl)acetamide: This compound has an acetamide moiety instead of a benzamide moiety, affecting its reactivity and applications.
N-(1-{[(benzylamino)carbonyl]amino}-2,2,2-trifluoroethyl)phenylamide: This compound has a phenylamide group, which can influence its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H16F3N3O2 |
|---|---|
分子量 |
351.32g/mol |
IUPAC 名称 |
N-[1-(benzylcarbamoylamino)-2,2,2-trifluoroethyl]benzamide |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)15(22-14(24)13-9-5-2-6-10-13)23-16(25)21-11-12-7-3-1-4-8-12/h1-10,15H,11H2,(H,22,24)(H2,21,23,25) |
InChI 键 |
JJLSOWFSDVPBOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396307.png)
![7-(2-CYCLOHEXYLETHYL)-1-PHENYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE](/img/structure/B396309.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396310.png)
![4-CHLORO-N-[1-(4-METHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZENE-1-SULFONAMIDE](/img/structure/B396311.png)

![3-chloro-N-[6,6-dimethyl-1-(4-methylphenyl)-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396314.png)
![2,4-dichloro-N-[1-(3,4-dimethylphenyl)-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]benzamide](/img/structure/B396317.png)
![N-[1-(3,4-dichlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396318.png)
![N-[2,2,2-trifluoro-1-{[(methylamino)carbonyl]amino}-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B396320.png)
![4-CHLORO-N-[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B396322.png)
![N-[1-(3,4-dimethylphenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,2-dimethylpropanamide](/img/structure/B396323.png)
![3-(2-fluorobenzoyl)-5-methyl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thione](/img/structure/B396326.png)
![3-phenyl-N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B396327.png)
![N-[6,6-dimethyl-2,4-dioxo-1-phenyl-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B396329.png)
